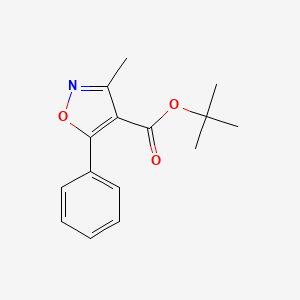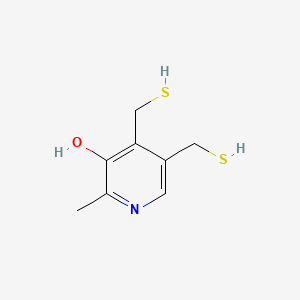![molecular formula C13H10BrNO B14167650 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 3607-38-3](/img/structure/B14167650.png)
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound belonging to the class of quinomethanes. These compounds are characterized by the presence of a methylidene group replacing one of the quinone oxygens in the cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-bromoaniline with cyclohexa-2,4-dien-1-one under specific conditions. One common method involves the use of a Dean-Stark apparatus, where the reactants are heated in toluene with piperidine as a catalyst . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: The bromine atom in the 2-bromoaniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can undergo photolytic cleavage to form reactive intermediates, which can then interact with amino acids and peptides . This property makes it useful for labeling and studying biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-[(4-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure but with the bromine atom in the para position.
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure but with a cyclohexyl group instead of a bromoaniline moiety.
Uniqueness
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the 2-bromoaniline moiety, which imparts specific reactivity and potential applications in various fields. Its ability to undergo photolytic cleavage and form reactive intermediates makes it particularly valuable for research in photochemistry and molecular labeling.
Properties
CAS No. |
3607-38-3 |
|---|---|
Molecular Formula |
C13H10BrNO |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
2-[(2-bromophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H |
InChI Key |
WMWRJPUXIINVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)
![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)


![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
![5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
![6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol](/img/structure/B14167632.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)

